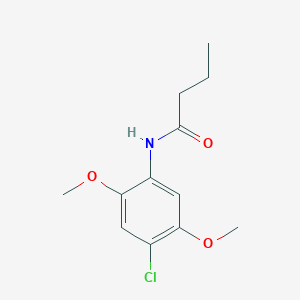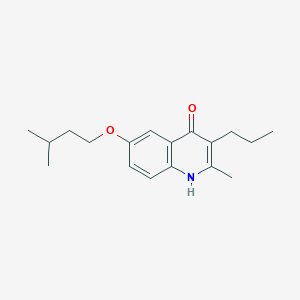
2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol is a chemical compound that has been widely researched for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as MBPQ, and it has a complex molecular structure that makes it a valuable tool for researchers who are interested in studying the mechanisms of action of different chemical compounds.
Mécanisme D'action
The mechanism of action of 2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol is complex and multifaceted. This compound has been shown to interact with various biological molecules, including proteins, DNA, and lipids. Its ability to bind to these molecules is thought to be due to its unique molecular structure, which allows it to form hydrogen bonds and other interactions with these biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol in lab experiments is its ability to act as a fluorescent probe. This allows researchers to track the binding of different ligands to biomolecules in real-time. However, one of the limitations of using this compound is its complex molecular structure, which makes it difficult to synthesize and purify.
Orientations Futures
There are many potential future directions for research on 2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol. One area of interest is the development of new synthetic methods that can produce this compound more efficiently and with higher purity. Another area of interest is the development of new applications for this compound in the fields of medicinal chemistry, pharmacology, and biochemistry. Finally, there is also potential for research on the potential toxicological effects of this compound, as well as its potential use as a therapeutic agent in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol is a complex process that requires specialized knowledge and equipment. One of the most common methods for synthesizing this compound involves the reaction of 2-methyl-4-hydroxyquinoline with 3-methyl-1-butanol and propyl bromide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
2-methyl-6-(3-methylbutoxy)-3-propyl-4-quinolinol has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe to study the binding of different ligands to proteins, DNA, and other biomolecules. It has also been used as a tool to study the mechanisms of action of various enzymes and other biological systems.
Propriétés
IUPAC Name |
2-methyl-6-(3-methylbutoxy)-3-propyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-5-6-15-13(4)19-17-8-7-14(11-16(17)18(15)20)21-10-9-12(2)3/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGARWEWWFNLBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=C(C1=O)C=C(C=C2)OCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)
![4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)

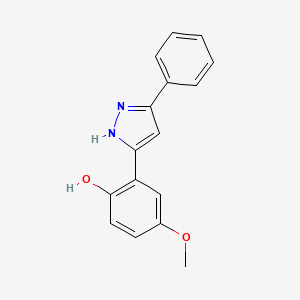

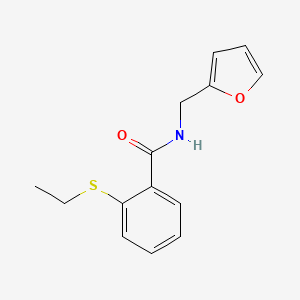
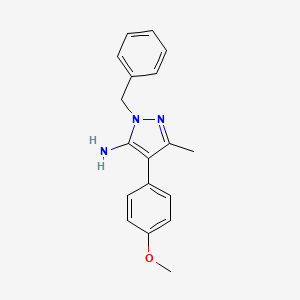
![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)
![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)
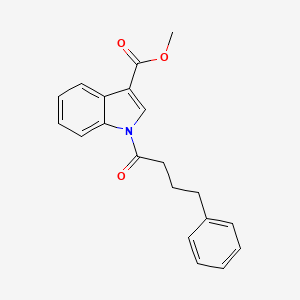
![1-ethyl-4-[2-(1-naphthyloxy)ethyl]piperazine](/img/structure/B5715079.png)

